2-(3-Methyl-7,8,9,10-tetrahydro-phenanthridin-6-ylsulfanyl)-N-thiazol-2-yl-acetamide
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Overview
Description
ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL-: is a complex organic compound with a unique structure that includes a phenanthridinyl group, a thiazolyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL- typically involves multiple steps, starting with the preparation of the phenanthridinyl and thiazolyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-8-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL-
- ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL-
Uniqueness
The uniqueness of ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL- lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19N3OS2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[(3-methyl-7,8,9,10-tetrahydrophenanthridin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H19N3OS2/c1-12-6-7-14-13-4-2-3-5-15(13)18(21-16(14)10-12)25-11-17(23)22-19-20-8-9-24-19/h6-10H,2-5,11H2,1H3,(H,20,22,23) |
InChI Key |
UZMNFWUWYPNQBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(CCCC3)C(=N2)SCC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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